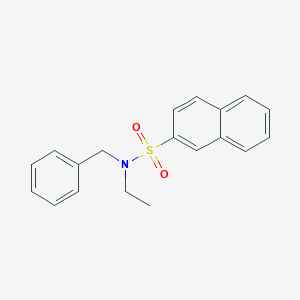

N-benzyl-N-ethylnaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-N-ethylnaphthalene-2-sulfonamide” is likely a sulfonamide compound, which are known for their wide range of pharmacological activities . The “N-benzyl-N-ethylnaphthalene” part suggests that it has a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a naphthalene core, substituted at one position by a sulfonamide group, and at another position by a benzyl-ethyl amine group. Tools like ChemSpider and MolView can be used to draw and visualize such structures.Chemical Reactions Analysis

Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria, making them effective antibacterial agents . The specific chemical reactions of “N-benzyl-N-ethylnaphthalene-2-sulfonamide” would depend on its exact structure and the conditions under which it is used.科学的研究の応用

Nonlinear Optical Materials

N-benzyl-N-ethylnaphthalene-2-sulfonamide: has potential applications in the field of nonlinear optical (NLO) materials. These materials are crucial for optical signal processing devices in telecommunication systems. The compound’s structure could be explored for its NLO properties, which might contribute to advancements in high-speed signal processing and frequency bandwidth .

Medicinal Chemistry

In medicinal chemistry, sulfonamides play a significant role as building blocks. They are involved in the design and discovery of new drugs due to their diverse pharmacological activitiesN-benzyl-N-ethylnaphthalene-2-sulfonamide could be investigated for its potential use in treating conditions like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Materials Science

The compound’s sulfonamide group can be integral in the development of polymers and other materials. Its incorporation into polymers could enhance their properties, making them suitable for various industrial applications. Research could focus on its role in creating new materials with improved stability and performance .

Environmental Science

Sulfonamides, including N-benzyl-N-ethylnaphthalene-2-sulfonamide , could be studied for their environmental applications, particularly in water treatment and pollution control. Their ability to interact with various contaminants could lead to the development of more efficient methods for environmental remediation .

Analytical Chemistry

In analytical chemistry, sulfonamides are used as standards and reagentsN-benzyl-N-ethylnaphthalene-2-sulfonamide could be utilized in developing new analytical methods, such as chromatography or spectroscopy, to detect and quantify substances with greater accuracy .

Pharmacology

The pharmacological applications of sulfonamides are well-documented, with roles in inhibiting enzymes and modulating neurotransmitter systems. Research into N-benzyl-N-ethylnaphthalene-2-sulfonamide could explore its potential as a therapeutic agent, possibly leading to new treatments for various diseases .

Organic Synthesis

This compound could serve as a precursor or intermediate in organic synthesis, particularly in the formation of complex molecules. Its benzylic and sulfonamide functional groups offer points of reactivity that could be exploited in synthetic pathways to create a wide range of organic compounds .

Covalent Organic Frameworks (COFs)

Lastly, the potential of N-benzyl-N-ethylnaphthalene-2-sulfonamide in the synthesis of COFs could be investigated. COFs have applications in gas adsorption, catalysis, separation, and drug delivery. The compound’s structural features might contribute to the formation of COFs with novel properties .

作用機序

Target of Action

N-benzyl-N-ethylnaphthalene-2-sulfonamide belongs to the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including N-benzyl-N-ethylnaphthalene-2-sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a crucial component in the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . Therefore, the inhibition of this pathway leads to the cessation of bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of N-benzyl-N-ethylnaphthalene-2-sulfonamide, like other sulfonamides, is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the drug effectively halts the replication of bacteria, thereby controlling the spread of infection .

Safety and Hazards

特性

IUPAC Name |

N-benzyl-N-ethylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-2-20(15-16-8-4-3-5-9-16)23(21,22)19-13-12-17-10-6-7-11-18(17)14-19/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXNLUWRQCBQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-methyl-1-piperidinyl)carbonyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6037788.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)

![{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)

![ethyl 5-(aminocarbonyl)-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B6037814.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)

![(2,4-dimethoxyphenyl)[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6037833.png)

![5-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6037838.png)

![3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6037840.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6037844.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6037852.png)

![propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B6037861.png)

![N-methyl-N-(2-phenylethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6037873.png)